- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Cas no 936563-87-0 (Ibrutinib Racemate)

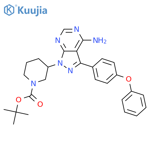

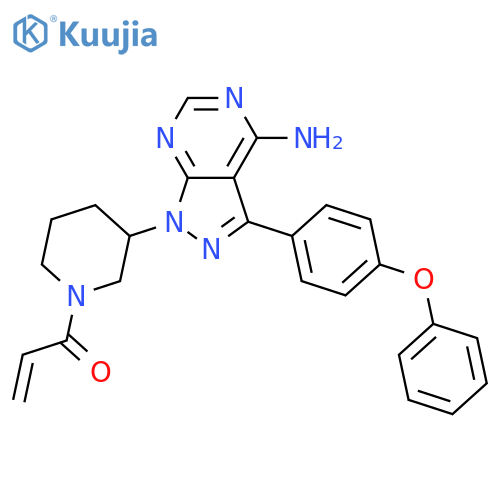

Ibrutinib Racemate structure

Nome do Produto:Ibrutinib Racemate

N.o CAS:936563-87-0

MF:C25H24N6O2

MW:440.497064590454

CID:2128365

Ibrutinib Racemate Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- Ibrutinib Racemate

- PCI32765 Racemate

- PCI-32765 (Racemate)

- Ibrutinib (Racemate)

- PCI32765

- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one

- US8497277, 4

- US8497277, 13

- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)

- (±)-PCI-32765

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

-

- Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)

- Chave InChI: XYFPWWZEPKGCCK-UHFFFAOYSA-N

- SMILES: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)C=C

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 33

- Contagem de Ligações Rotativas: 5

- Complexidade: 678

- Superfície polar topológica: 99.2

- XLogP3: 3.6

Propriedades Experimentais

- Densidade: 1.34±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Insuluble (3.7E-4 g/L) (25 ºC),

Ibrutinib Racemate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2438-50mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 50mg |

$240.0 | 2022-04-26 | |

| MedChemExpress | HY-10997A-50mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 50mg |

¥7149 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68870-50mg |

PCI-32765 (Racemate) |

936563-87-0 | 50mg |

¥11612.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I876303-5mg |

Ibrutinib Racemate |

936563-87-0 | 98% | 5mg |

¥1,343.70 | 2022-01-13 | |

| MedChemExpress | HY-10997A-5mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 5mg |

¥1310 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1240245-5mg |

PCI-32765 (RaceMate) |

936563-87-0 | 95% | 5mg |

$205 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1240245-100mg |

PCI-32765 (RaceMate) |

936563-87-0 | 95% | 100mg |

$745 | 2024-06-06 | |

| MedChemExpress | HY-10997A-100mg |

Ibrutinib Racemate |

936563-87-0 | 95.13% | 100mg |

¥10114 | 2023-08-31 | |

| A2B Chem LLC | AH85366-50mg |

PCI-32765 Racemate |

936563-87-0 | 95% | 50mg |

$275.00 | 2024-07-18 | |

| 1PlusChem | 1P00GULY-10mg |

PCI-32765 (RaceMate) |

936563-87-0 | 95% | 10mg |

$142.00 | 2025-02-27 |

Ibrutinib Racemate Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referência

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

Referência

- Discovery of selective irreversible inhibitors for bruton's tyrosine kinase, ChemMedChem, 2007, 2(1), 58-61

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referência

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, United States, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 20 - 30 min, rt

1.2 Solvents: Dichloromethane ; rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Solvents: Dichloromethane ; rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Referência

- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 0 °C; 20 - 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0.5 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0.5 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Catalytic Azido-Hydrazination of Alkenes Enabled by Visible Light: Mechanistic Studies and Synthetic Applications, Advanced Synthesis & Catalysis, 2019, 361(24), 5565-5575

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referência

- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

Referência

- Preparation of acrylamide compound as molecular probe for labeling target protein, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Referência

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Ibrutinib Racemate Raw materials

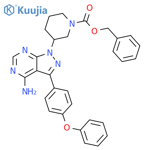

- Phenylmethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate

- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

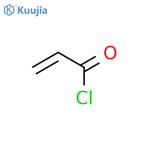

- Acryloyl chloride

Ibrutinib Racemate Preparation Products

Ibrutinib Racemate Literatura Relacionada

-

Angus T. Voice,Gary Tresadern,Rebecca M. Twidale,Herman van Vlijmen,Adrian J. Mulholland Chem. Sci. 2021 12 5511

-

Chaoguo Cao,Ming He,Liguo Wang,Yuna He,Yu Rao Chem. Soc. Rev. 2022 51 7066

-

Nora Liu,Sascha Hoogendoorn,Bas van de Kar,Allard Kaptein,Tjeerd Barf,Christoph Driessen,Dmitri V. Filippov,Gijsbert A. van der Marel,Mario van der Stelt,Herman S. Overkleeft Org. Biomol. Chem. 2015 13 5147

-

Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473

-

Xinyu Li,Binyu Shi,Yu Teng,Yu Cheng,Huizhu Yang,Jiurong Li,Lianjian Wang,Siying He,Qidong You,Hua Xiang Med. Chem. Commun. 2019 10 294

936563-87-0 (Ibrutinib Racemate) Produtos relacionados

- 419555-35-4(3-[1-(Trifluoroacetyl)piperidin-2-yl]propanoic acid)

- 476671-68-8((2Z)-3-(2,4-dimethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1806845-11-3(3-(Bromomethyl)-2-cyano-4-(difluoromethyl)-5-nitropyridine)

- 1823853-88-8(2-(3-Chloro-5-fluorophenyl)propanenitrile)

- 1049374-62-0(3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide)

- 2137247-58-4((2S)-2-amino-5-(dimethylamino)-4-hydroxypentanoic acid)

- 1203164-40-2(N-(2-{6-(pyrrolidin-1-yl)pyrimidin-4-yloxy}ethyl)-2-(trifluoromethyl)benzamide)

- 15373-56-5(H-Gly-Phe-Leu-OH)

- 874788-03-1(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide)

- 1251589-01-1(N-{1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:936563-87-0)Ibrutinib Racemate

Pureza:99%

Quantidade:10mg

Preço ($):290.0